molecular formula C8H8BrClFN B6224971 5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2768326-58-3

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B6224971
CAS No.: 2768326-58-3
M. Wt: 252.5
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Description

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitrobenzaldehyde and 6-fluoro-2-nitrobenzaldehyde.

    Reduction: The nitro groups are reduced to amines using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclization: The resulting amines undergo cyclization in the presence of a suitable acid catalyst, such as hydrochloric acid, to form the isoindole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted isoindoles, which can be further derivatized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analogue with similar structural features.

    6-fluoro-2,3-dihydro-1H-isoindole: A simpler analogue without the bromine atom.

Uniqueness

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens in the isoindole ring system provides a distinct set of chemical and biological properties that are not observed in its analogues.

Properties

CAS No.

2768326-58-3

Molecular Formula

C8H8BrClFN

Molecular Weight

252.5

Purity

95

Origin of Product

United States

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